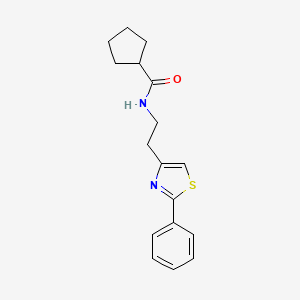

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-16(13-6-4-5-7-13)18-11-10-15-12-21-17(19-15)14-8-2-1-3-9-14/h1-3,8-9,12-13H,4-7,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGGAYPDIOUPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide typically involves the formation of the thiazole ring followed by the attachment of the cyclopentanecarboxamide moiety. One common method involves the reaction of 2-aminothiazole with a phenyl-substituted alkyl halide to form the 2-phenylthiazole intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidines.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide is in the development of anticancer agents. Phenylthiazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. For instance, a study synthesized a series of phenylthiazole derivatives and assessed their anticancer activity against human cancer cell lines such as SKNMC (neuroblastoma), Hep-G2 (hepatocarcinoma), and MCF-7 (breast cancer) using the MTT assay. The results indicated that some derivatives exhibited significant cytotoxic effects, comparable to doxorubicin, a standard chemotherapy drug .

Table 1: Anticancer Activity of Phenylthiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| Phenylthiazole A | SKNMC | 5.0 | Doxorubicin |

| Phenylthiazole B | Hep-G2 | 10.0 | Doxorubicin |

| Phenylthiazole C | MCF-7 | 7.5 | Doxorubicin |

Antitubercular Properties

Another significant application is in the fight against tuberculosis (TB). Research has shown that certain thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, including multidrug-resistant strains. For example, two specific compounds demonstrated high inhibitory activity against susceptible M. tuberculosis strains with minimum inhibitory concentrations (MICs) ranging from 0.06 to 0.25 µg/mL, indicating their potential as new antitubercular agents .

Table 2: Antitubercular Activity of Thiazole Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound 1 | 0.125 | Susceptible Strains |

| Compound 2 | 0.250 | Resistant Strains |

Src Kinase Inhibition

This compound also shows promise as a Src kinase inhibitor, which is relevant in cancer biology due to the role of Src kinases in tumor progression and metastasis. A study focused on N-benzyl substituted thiazole derivatives showed that certain compounds exhibited significant Src kinase inhibitory activity with GI50 values indicating their effectiveness . This suggests that modifications to the thiazole structure can enhance biological activity.

Table 3: Src Kinase Inhibition Potency

| Compound | GI50 (µM) | Cell Line Type |

|---|---|---|

| Compound A | 1.34 | NIH3T3/c-Src527F |

| Compound B | 2.30 | SYF/c-Src527F |

Anticonvulsant Activity

Recent studies have also explored the anticonvulsant properties of thiazole derivatives, where certain compounds demonstrated significant efficacy in animal models at doses lower than standard medications like ethosuximide . This positions this compound as a potential candidate for further research in neurological disorders.

Table 4: Anticonvulsant Efficacy

| Compound | Effective Dose (mg/kg) | Comparison Drug |

|---|---|---|

| Compound X | <20 | Ethosuximide |

Mechanism of Action

The mechanism of action of N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide with hydrazine-carbonothioyl derivatives () and thiazole-containing analogs (). Key parameters include synthetic yields, melting points, and structural features.

Thermal Stability and Melting Points

Melting points for cyclopentanecarboxamide derivatives in range from 148°C to 195°C, with higher values observed for compounds with aromatic substituents (e.g., 2.14: 193–195°C for benzoylhydrazine) .

Structural and Functional Group Analysis

Key Observations:

- The target compound’s thiazole ring distinguishes it from hydrazine-carbonothioyl analogs (), which prioritize sulfur-containing hydrazine linkages.

- Compared to 851722-10-6 (), which includes an amino-thiazole group, the target compound’s unsubstituted phenyl-thiazole moiety may reduce polarity, increasing lipophilicity and membrane permeability .

Spectroscopic and Analytical Data

highlights the use of $ ^1H $ NMR and LC-MS to confirm hydrazine-carbonothioyl derivatives’ purity and structure . For the target compound, similar techniques would likely resolve signals for the cyclopentane methylene groups (~1.5–2.5 ppm), thiazole protons (~7–8 ppm), and carboxamide NH (~6–7 ppm). Discrepancies in sulfur content (absent in the target compound vs. hydrazine-carbonothioyl analogs) could be quantified via elemental analysis.

Research Findings and Trends

Synthetic Accessibility: Hydrazine-carbonothioyl derivatives () demonstrate higher yields (up to 66%) due to established coupling protocols, whereas thiazole-ethyl analogs may require more specialized conditions .

Thermal Behavior : Aromatic substituents (e.g., phenyl, benzoyl) correlate with elevated melting points, suggesting the target compound’s stability under high-temperature conditions .

Biological Implications : Thiazole-containing compounds (e.g., 851722-10-6 in ) are frequently explored for antimicrobial or kinase-inhibitory activity, hinting at possible therapeutic avenues for the target compound .

Biological Activity

N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a cyclopentanecarboxamide moiety , which are known for their diverse biological activities. The thiazole structure contributes to its interaction with various biological targets, while the cyclopentanecarboxamide enhances its lipophilicity, potentially improving its bioavailability.

Synthesis

The synthesis typically involves:

- Formation of the thiazole ring via reaction of 2-aminothiazole with a phenyl-substituted alkyl halide.

- Coupling with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product.

The mechanism of action for this compound involves:

- Interaction with specific enzymes or receptors, leading to modulation of their activity.

- Potential inhibition of enzyme activity or activation of signaling pathways, which results in various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives containing thiazole rings often display significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values for compounds similar to this compound against the MCF-7 and HeLa cell lines, highlighting its potential as an anticancer agent:

| Compound | IC50 (μM) MCF-7 | IC50 (μM) HeLa |

|---|---|---|

| 3a | 87 ± 3.5 | 77 ± 3.3 |

| 3b | 86 ± 3.9 | 71 ± 3.6 |

| 3c | 92 ± 3.3 | 67 ± 4.1 |

| 3d | 73 ± 3 | 29 ± 2.9 |

| Paclitaxel | 5.25 - 11.03 | 7.76 |

These results indicate that while some derivatives show promising activity, none were as effective as paclitaxel, a well-known chemotherapeutic agent .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that compounds with similar thiazole structures can exhibit significant activity against various pathogens, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes linked to disease pathways, including those involved in cancer progression and infectious diseases .

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxicity of related thiazole derivatives against human cancer cell lines, demonstrating that modifications in structure could enhance activity against specific targets .

- Trypanosome Inhibition : Another investigation focused on N-(2-(2-phenylthiazol-4-yl)ethyl)amides, revealing their rapid and selective killing of Trypanosoma brucei and T. cruzi, the causative agents of human African trypanosomiasis and Chagas disease .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-(2-(2-phenylthiazol-4-yl)ethyl)cyclopentanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with cyclopentanecarboxylic acid derivatives. For example, analogous compounds are synthesized via coupling reactions (e.g., carbodiimide-mediated amidation) between thiazole-ethylamine intermediates and cyclopentanecarboxylic acid . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >60%, as seen in cyclopentanecarboxamide derivatives .

Q. How is the purity and structural integrity of the compound validated?

- Methodological Answer : Characterization involves 1H/13C NMR to confirm functional groups (e.g., cyclopentane carboxamide peaks at δ ~2.5–3.0 ppm for CH₂ groups) and LC-MS for molecular weight verification. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity. X-ray crystallography may resolve stereochemical ambiguities in related analogs .

Q. What are the physicochemical properties of this compound?

- Methodological Answer : Key properties include melting point (e.g., 148–201°C for similar cyclopentanecarboxamides ), solubility in polar aprotic solvents (e.g., DMSO, DMF), and logP values (predicted ~3.5 via computational tools). Thermal stability is assessed via TGA/DSC, showing decomposition temperatures >200°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer : Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., THF, DCM) enhance reaction rates.

- Catalyst selection : Use of DMAP or HOBt in amidation reactions reduces side-product formation.

- Temperature control : Lower temperatures (0–5°C) minimize thiazole ring decomposition.

Yield improvements (e.g., from 53% to 66%) are documented in analogous carboxamide syntheses .

Q. What strategies are employed to resolve contradictions in reported bioactivity data?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:

- Reproducibility testing : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).

- Metabolite profiling : LC-MS/MS identifies degradation products interfering with activity.

- Structural analogs : Compare bioactivity with derivatives (e.g., fluorophenyl vs. acetylphenyl substitutions) to isolate SAR trends .

Q. How does the compound interact with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Interaction studies use surface plasmon resonance (SPR) for binding kinetics (KD values) and molecular docking to predict binding modes. For example, cyclopentanecarboxamides exhibit affinity for opioid receptors (Ki ~10–100 nM), suggesting potential CNS applications . Competitive binding assays (e.g., radioligand displacement) quantify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.